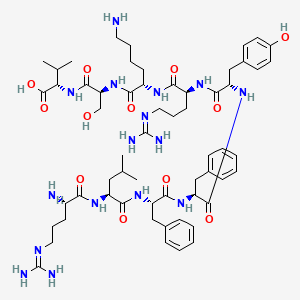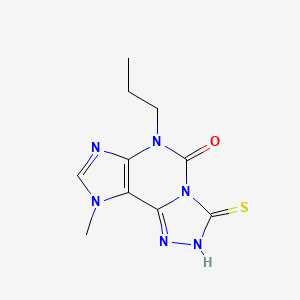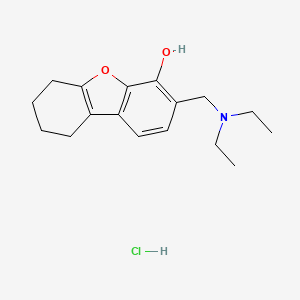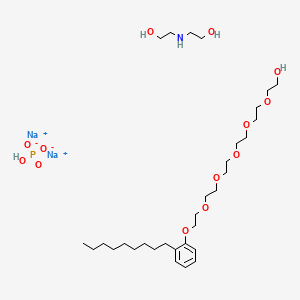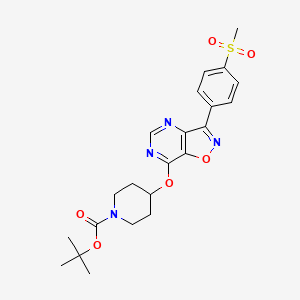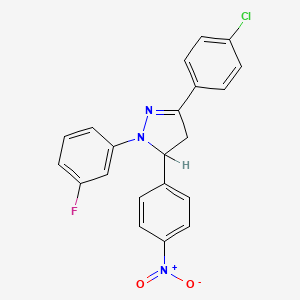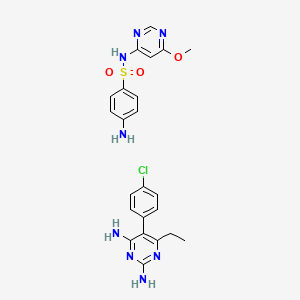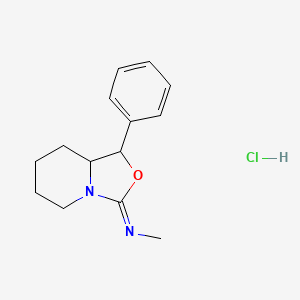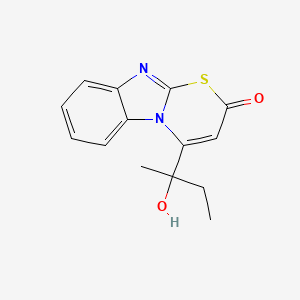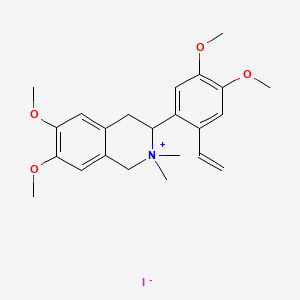
Isoquinolinium, 1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-3-(2-ethenyl-4,5-dimethoxyphenyl)-, iodide, (+-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoquinolinium, 1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-3-(2-ethenyl-4,5-dimethoxyphenyl)-, iodide, (±)- is a complex organic compound with a unique structure. It belongs to the class of isoquinolinium compounds, which are known for their diverse biological activities and applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolinium, 1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-3-(2-ethenyl-4,5-dimethoxyphenyl)-, iodide, (±)- typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline core, followed by the introduction of the dimethoxy and ethenyl groups. The final step involves the quaternization of the nitrogen atom with an iodide source to form the isoquinolinium iodide salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process is scaled up from laboratory synthesis to industrial production by maintaining stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Isoquinolinium, 1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-3-(2-ethenyl-4,5-dimethoxyphenyl)-, iodide, (±)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the isoquinoline core.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different isoquinolinium derivatives, while substitution reactions can introduce new functional groups to the molecule.
Aplicaciones Científicas De Investigación
Isoquinolinium, 1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-3-(2-ethenyl-4,5-dimethoxyphenyl)-, iodide, (±)- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Isoquinolinium, 1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-3-(2-ethenyl-4,5-dimethoxyphenyl)-, iodide, (±)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other isoquinolinium derivatives with different substituents on the isoquinoline core. Examples include:
- Isoquinolinium, 1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-3-(2-ethenylphenyl)-, iodide
- Isoquinolinium, 1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-3-(4,5-dimethoxyphenyl)-, iodide
Uniqueness
The uniqueness of Isoquinolinium, 1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-3-(2-ethenyl-4,5-dimethoxyphenyl)-, iodide, (±)- lies in its specific structural features, such as the presence of both dimethoxy and ethenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
119952-73-7 |
|---|---|
Fórmula molecular |
C23H30INO4 |
Peso molecular |
511.4 g/mol |
Nombre IUPAC |
3-(2-ethenyl-4,5-dimethoxyphenyl)-6,7-dimethoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium;iodide |
InChI |
InChI=1S/C23H30NO4.HI/c1-8-15-10-20(25-4)23(28-7)13-18(15)19-9-16-11-21(26-5)22(27-6)12-17(16)14-24(19,2)3;/h8,10-13,19H,1,9,14H2,2-7H3;1H/q+1;/p-1 |
Clave InChI |
SYPBSYDBHPSDMA-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CC2=CC(=C(C=C2CC1C3=CC(=C(C=C3C=C)OC)OC)OC)OC)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


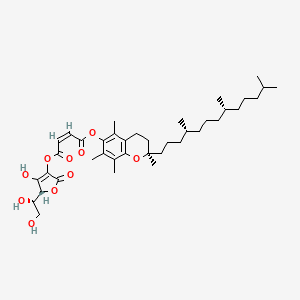
![N'-(2-aminoethyl)ethane-1,2-diamine;2-[(4-methylphenoxy)methyl]oxirane](/img/structure/B12771612.png)
